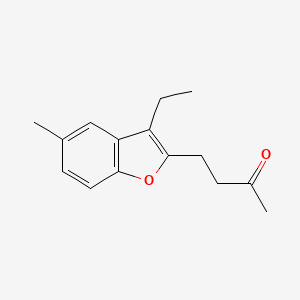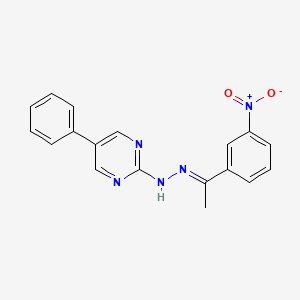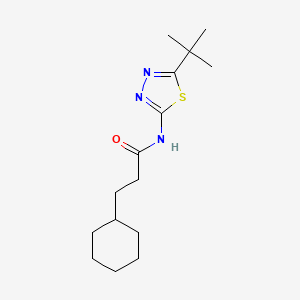![molecular formula C13H16N2O3S B5714013 methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)
methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate, also known as MBCB, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound has also been shown to bind to certain receptors in the body, including the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In particular, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. This compound has also been shown to reduce the perception of pain in animal models, suggesting that it may have analgesic properties. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate. One potential area of research is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation. Another area of research is the development of new herbicides based on the structure of this compound for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science.
Méthodes De Synthèse
Methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate can be synthesized through a multistep process involving the reaction of 2-aminobenzoic acid with butyryl chloride, followed by the reaction of the resulting product with thiourea and methyl iodide. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
Methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain weed species. In material science, this compound has been studied for its potential use as a precursor for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
methyl 2-(butanoylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-6-11(16)15-13(19)14-10-8-5-4-7-9(10)12(17)18-2/h4-5,7-8H,3,6H2,1-2H3,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAQANMEYVXWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)

![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)

![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)



![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)